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molecular formula C7H10O2S B8758226 3-(2-Methoxyethoxy)thiophene CAS No. 115132-81-5

3-(2-Methoxyethoxy)thiophene

Cat. No. B8758226
M. Wt: 158.22 g/mol
InChI Key: WDXUBZOIBMKUDZ-UHFFFAOYSA-N
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Patent
US07884107B2

Procedure details

Sodium metal (1.05 g, 45.8 mmol) cut into small pieces was added to 2-methoxyethanol (12 mL) at room temperature under nitrogen. The reaction was heated at 75° C. until all the sodium metal dissolved (about 45 min). 3-Bromothiophene (2.49 g, 15.3 mmol) and copper(1) bromide (0.22 g, 1.53 mmol) were added to the reaction mixture and the heat was increased to 118° C. for 1.5 h. The reaction was allowed to cool to room temperature and the mixture was poured into a mixture of brine and ether (1:1, 100 mL). Vigorous stirring caused an emulsion which was removed by filtration through celite washing the filter cake with ether (40 mL). The organic layer was separated and the aqueous layer extracted with ether (3×30 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The residue was purified by silica gel chromatography to afford 1.83 g of 3-(2-methoxyethoxy)thiophene (76% yield) as a clear liquid. 1H NMR (300 MHz, CDCl3) δ ppm 7.17 (dd, J=5.3, 3.2 Hz, 1H), 6.80 (dd, J=5.1, 1.5 Hz, 1H), 6.26 (dd, J=3, 1.5 Hz, 1H), 4.14-4.08 (m, 2H), 3.77-3.70 (m, 2H), 3.44 (s, 3H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.49 g
Type
reactant
Reaction Step Four
Name
copper(1) bromide
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][CH2:4][CH2:5][OH:6].Br[C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.CCOCC>[Cl-].[Na+].O.[Cu]Br>[CH3:2][O:3][CH2:4][CH2:5][O:6][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1 |f:4.5.6,^1:0|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
COCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
2.49 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
copper(1) bromide
Quantity
0.22 g
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Stirring
Type
CUSTOM
Details
Vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved (about 45 min)
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
was removed by filtration through celite
WASH
Type
WASH
Details
washing the filter cake with ether (40 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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